2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC14777457
Molecular Formula: C20H17N3O2S
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide -](/images/structure/VC14777457.png)
Specification
Molecular Formula | C20H17N3O2S |
---|---|
Molecular Weight | 363.4 g/mol |
IUPAC Name | 2-(6-phenylmethoxyindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C20H17N3O2S/c24-19(22-20-21-9-11-26-20)13-23-10-8-16-6-7-17(12-18(16)23)25-14-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,21,22,24) |
Standard InChI Key | QQCZEEMFFYMVGG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NC4=NC=CS4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1H-indole core substituted at position 6 with a benzyloxy group (-OCHCH) and at position 1 with an acetamide linker connected to a 1,3-thiazol-2-yl moiety. This configuration merges the planar aromaticity of indole with the electron-rich thiazole ring, creating a bifunctional scaffold capable of π-π stacking, hydrogen bonding, and hydrophobic interactions .
Key Functional Groups
-
Indole moiety: Facilitates interactions with serotonin receptors and enzyme active sites.
-
Benzyloxy group: Enhances lipophilicity and membrane permeability.
-
Thiazole ring: Contributes to metabolic stability and metal chelation potential .
Physicochemical Profile
Property | Value |
---|---|
Molecular Weight | 363.4 g/mol |
LogP (Predicted) | 3.2 ± 0.5 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 6 |
The compound’s moderate lipophilicity (LogP ≈ 3.2) suggests favorable blood-brain barrier penetration, while its polar surface area (89 Ų) aligns with bioavailability criteria for orally active drugs .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity (Figure 1) :
Step 1: Indole Functionalization
6-Hydroxyindole undergoes benzylation using benzyl bromide in the presence of KCO to yield 6-benzyloxyindole.
Step 2: Acetamide Bridge Formation
Reaction of 6-benzyloxyindole with chloroacetyl chloride generates 2-chloro-N-(6-benzyloxy-1H-indol-1-yl)acetamide.
Step 3: Thiazole Coupling
Nucleophilic substitution with 2-aminothiazole in DMF at 80°C produces the final compound.
Reaction Conditions
Step | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
1 | Benzyl bromide, KCO | Acetone | Reflux | 85% |
2 | Chloroacetyl chloride | DCM | 0–25°C | 78% |
3 | 2-Aminothiazole, NaOH | DMF | 80°C | 65% |
Optimization trials indicate that replacing DMF with dimethylacetamide (DMA) in Step 3 improves yields to 72% by reducing side reactions .
Cell Line | IC (µM) | Selectivity Index (SI)* |
---|---|---|
HCT-116 (Colon) | 12.4 ± 1.2 | 8.3 |
HepG2 (Liver) | 15.1 ± 1.5 | 6.9 |
MDA-MB-231 (Breast) | 18.6 ± 2.1 | 5.4 |
HEK-293 (Normal) | >100 | — |
*SI = IC(Normal) / IC(Cancer).
The compound exhibits preferential toxicity toward cancer cells, with a 5–8-fold selectivity over normal HEK-293 cells .
Mechanistic Insights
Molecular docking simulations predict strong binding to the epidermal growth factor receptor tyrosine kinase (EGFR TK) domain (PDB ID: 1M17). Key interactions include:
-
Hydrogen bonding between the acetamide carbonyl and Met793.
-
π-cation interactions of the benzyloxy group with Lys745.
These interactions suggest a competitive inhibition mechanism, disrupting ATP binding and downstream signaling pathways .
Comparative Analysis with Structural Analogs
Activity-Structure Relationships
Comparative studies highlight the critical role of the thiazole-acetamide linker (Table 2) :
Compound | Structural Feature | IC (HCT-116) |
---|---|---|
Target Compound | Thiazole-acetamide linker | 12.4 µM |
Analog A | Oxazole-acetamide linker | 28.7 µM |
Analog B | Thiazole-ester linker | 45.2 µM |
The thiazole-acetamide group enhances binding affinity by 2–3-fold compared to oxazole or ester variants, underscoring its pharmacological superiority .
Therapeutic Applications and Future Directions
Oncology
Preclinical data support further development as a targeted therapy for EGFR-driven cancers, particularly colorectal and hepatocellular carcinomas .
Neuropharmacology
Structural similarities to serotonin receptor modulators warrant exploration in neurological disorders, though in vivo studies are pending .
Drug Combination Strategies
Synergistic effects with cisplatin (1:1 molar ratio) reduce HCT-116 viability by 89% compared to 62% for monotherapy, suggesting combinatorial potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume